molecular formula C8H11NS B14476773 3-Methyl-4-(methylsulfanyl)aniline CAS No. 70611-05-1

3-Methyl-4-(methylsulfanyl)aniline

Cat. No.: B14476773
CAS No.: 70611-05-1
M. Wt: 153.25 g/mol
InChI Key: WEUDTYCZYFRFEV-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfanyl)aniline is an aromatic amine derivative with a benzene ring substituted at the 3-position with a methyl group (-CH₃) and at the 4-position with a methylsulfanyl group (-SCH₃). The molecular formula is C₈H₁₁NS, and its structure combines electron-donating (methyl) and moderately polar (methylsulfanyl) substituents, influencing its physicochemical and electronic properties.

Properties

CAS No.

70611-05-1

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

3-methyl-4-methylsulfanylaniline

InChI

InChI=1S/C8H11NS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3

InChI Key

WEUDTYCZYFRFEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the methylation of 4-methylthioaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or ethanol .

Industrial Production Methods: Industrial production of 3-Methyl-4-(methylsulfanyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, halogens.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methyl-4-(methylsulfanyl)aniline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of 3-Methyl-4-(methylsulfanyl)aniline are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfanyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Methyl-4-(methylsulfanyl)aniline 3-CH₃, 4-SCH₃ C₈H₁₁NS 153.25 (calculated) Moderate polarity; potential intermediate in drug synthesis
3-Methoxy-4-(methylsulfanyl)aniline 3-OCH₃, 4-SCH₃ C₈H₁₁NOS 169.24 Increased polarity due to methoxy group; research applications
4-(Methanesulfonylmethyl)aniline 4-CH₂SO₂CH₃ C₉H₁₃NO₂S 215.27 High polarity (sulfonyl group); used in sulfonamide drug derivatives
3-Methyl-4-(4-methylphenoxy)aniline 3-CH₃, 4-O(4-CH₃C₆H₄) C₁₄H₁₅NO 213.27 Lower solubility; irritant (Xi hazard class)
3-Chloro-4-[(4-methylphenyl)sulfanyl]aniline 3-Cl, 4-S(4-CH₃C₆H₄) C₁₃H₁₂ClNS 257.76 Electron-withdrawing Cl enhances stability; niche synthetic applications

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility: The methoxy group in 3-methoxy-4-(methylsulfanyl)aniline increases polarity compared to the methyl group in the parent compound, improving water solubility . Phenoxy and arylthio groups (e.g., in 3-methyl-4-(4-methylphenoxy)aniline) reduce solubility due to bulky aromatic substituents .
  • Electronic Effects :

    • Methylsulfanyl (-SCH₃) is a weak electron-donating group, stabilizing intermediates in electrophilic substitution reactions.
    • Chlorine in 3-chloro-4-[(4-methylphenyl)sulfanyl]aniline exerts an electron-withdrawing effect, altering reaction pathways and increasing stability .

Structural Insights from Crystallography

  • Crystal structures of related compounds (e.g., lansoprazole intermediates) reveal dihedral angles between aromatic rings (e.g., 11.1–13.1°), influencing molecular packing and stability. Strong hydrogen-bonding networks (N–H⋯O, C–H⋯F) and π-π interactions further stabilize these structures .

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